molecular formula C22H26N6O6 B11973256 4,4'-(1,4-Piperazinediyldicarbonyl)bis(N-ethyl-2-nitroaniline)

4,4'-(1,4-Piperazinediyldicarbonyl)bis(N-ethyl-2-nitroaniline)

Cat. No.: B11973256
M. Wt: 470.5 g/mol
InChI Key: HERLFVJNYCOQDY-UHFFFAOYSA-N
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Description

The compound (4-(4-ETHYLAMINO-3-NITRO-BZ)-PIPERAZIN-1-YL)-(4-ETHYLAMINO-3-NITRO-PH)-METHANONE is a complex organic molecule characterized by the presence of ethylamino and nitro functional groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-ETHYLAMINO-3-NITRO-BZ)-PIPERAZIN-1-YL)-(4-ETHYLAMINO-3-NITRO-PH)-METHANONE typically involves multiple steps, starting with the nitration of benzene derivatives to introduce nitro groups. This is followed by the introduction of ethylamino groups through nucleophilic substitution reactions. The piperazine ring is then formed through cyclization reactions under controlled conditions. The final step involves the coupling of the piperazine derivative with another nitro-substituted benzene derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-(4-ETHYLAMINO-3-NITRO-BZ)-PIPERAZIN-1-YL)-(4-ETHYLAMINO-3-NITRO-PH)-METHANONE: undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The ethylamino groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as halides or amines are used under basic conditions.

Major Products

The major products formed from these reactions include amine derivatives, nitroso compounds, and substituted piperazine derivatives.

Scientific Research Applications

(4-(4-ETHYLAMINO-3-NITRO-BZ)-PIPERAZIN-1-YL)-(4-ETHYLAMINO-3-NITRO-PH)-METHANONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (4-(4-ETHYLAMINO-3-NITRO-BZ)-PIPERAZIN-1-YL)-(4-ETHYLAMINO-3-NITRO-PH)-METHANONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups may participate in redox reactions, while the ethylamino groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-METHYLAMINO-3-NITRO-BZ)-PIPERAZIN-1-YL)-(4-METHYLAMINO-3-NITRO-PH)-METHANONE
  • (4-(4-DIMETHYLAMINO-3-NITRO-BZ)-PIPERAZIN-1-YL)-(4-DIMETHYLAMINO-3-NITRO-PH)-METHANONE

Uniqueness

(4-(4-ETHYLAMINO-3-NITRO-BZ)-PIPERAZIN-1-YL)-(4-ETHYLAMINO-3-NITRO-PH)-METHANONE: is unique due to the presence of ethylamino groups, which can enhance its solubility and reactivity compared to similar compounds with methylamino or dimethylamino groups. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C22H26N6O6

Molecular Weight

470.5 g/mol

IUPAC Name

[4-[4-(ethylamino)-3-nitrobenzoyl]piperazin-1-yl]-[4-(ethylamino)-3-nitrophenyl]methanone

InChI

InChI=1S/C22H26N6O6/c1-3-23-17-7-5-15(13-19(17)27(31)32)21(29)25-9-11-26(12-10-25)22(30)16-6-8-18(24-4-2)20(14-16)28(33)34/h5-8,13-14,23-24H,3-4,9-12H2,1-2H3

InChI Key

HERLFVJNYCOQDY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)NCC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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